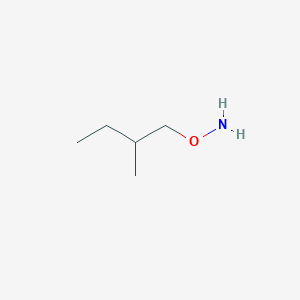

O-(2-methylbutyl)hydroxylamine

Description

Overview of Hydroxylamine (B1172632) Derivatives in Contemporary Organic Synthesis

Hydroxylamine and its derivatives are a cornerstone of modern organic synthesis, valued for their versatility as reagents and building blocks. researchgate.netnih.gov These compounds, characterized by a nitrogen atom bonded to a hydroxyl group, participate in a wide array of chemical transformations. researchgate.netnih.gov In contemporary organic synthesis, hydroxylamine derivatives are particularly significant for their role in forming new carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds, often with high levels of stereoselectivity and regioselectivity. rsc.orgmonash.edursc.org

One of the most prominent applications of hydroxylamine derivatives is in the synthesis of oximes. wikipedia.org This reaction, involving the condensation of a hydroxylamine with an aldehyde or ketone, is not only crucial for the purification and characterization of carbonyl compounds but also serves as a gateway to a variety of functional groups. wikipedia.org Furthermore, O-substituted hydroxylamines have emerged as powerful electrophilic aminating agents. rsc.orgmonash.edursc.org Reagents like 2,4-dinitrophenylhydroxylamine (DPH) and O-(diphenylphosphinyl)hydroxylamine (DPPH) can efficiently transfer a nitrogen atom to various nucleophiles, facilitating the construction of complex nitrogen-containing molecules without the need for expensive metal catalysts. rsc.orgmonash.edursc.org

The significance of these derivatives extends to the synthesis of heterocycles, which are core structures in many pharmaceuticals and natural products. rsc.org For instance, O-substituted hydroxylamines can react with carbonyl compounds to form oxime intermediates that can be cyclized to produce aza-arenes like phenanthridines and quinolines. rsc.org They are also instrumental in the synthesis of other nitrogen-containing heterocycles such as amino-pyrroloindolines and aziridines. rsc.org

Moreover, the development of chiral hydroxylamine derivatives has opened new avenues in asymmetric synthesis. illinois.edu These reagents allow for the enantioselective synthesis of chiral molecules, a critical aspect of drug discovery and development. illinois.edu For example, chiral O-alkyl hydroxylamines are used in the asymmetric synthesis of chiral alkyl amines, which are prevalent motifs in bioactive molecules. illinois.edu

The growing interest in hydroxylamine derivatives is also fueled by their applications in medicinal chemistry and the development of "green" chemical processes. marketresearchintellect.comnih.gov Their ability to act as radical scavengers has led to the design of novel antibacterial agents that inhibit essential bacterial enzymes. nih.gov In the context of sustainable chemistry, the use of hydroxylamine hydrochloride in environmentally friendly synthetic processes is a growing trend. marketresearchintellect.com

The Contextual Role of O-(2-methylbutyl)hydroxylamine within the Broader Class of O-Alkyl Hydroxylamines

O-Alkyl hydroxylamines, a subclass of hydroxylamine derivatives where an alkyl group is attached to the oxygen atom, are valuable reagents in organic synthesis and medicinal chemistry. acs.orgnih.govbrynmawr.edu These compounds serve as important building blocks for creating diverse molecular architectures, particularly those containing the N-O linkage. acs.org The nature of the alkyl group can significantly influence the reactivity and physical properties of the molecule, allowing for fine-tuning of its chemical behavior. nih.gov

This compound falls within this class, distinguished by its specific alkyl substituent: a 2-methylbutyl group. This particular structural feature introduces a chiral center into the molecule, making it a chiral O-alkyl hydroxylamine. The presence of this stereocenter can be particularly advantageous in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. illinois.edunih.gov

The 2-methylbutyl group, being a branched alkyl chain, can also impart specific steric and electronic effects that influence the reactivity of the hydroxylamine moiety. These effects can be exploited in various chemical transformations, such as the synthesis of oximes and other nitrogen-containing compounds. ontosight.ai For instance, the reaction of this compound with an aldehyde or ketone would lead to the formation of an O-(2-methylbutyl)oxime, a molecule incorporating the chiral 2-methylbutyl group. ontosight.ai

In the broader context of O-alkyl hydroxylamines, the synthesis of compounds like this compound can be achieved through various methods, including the alkylation of N-hydroxyphthalimide followed by hydrazinolysis or aminolysis, or through a Mitsunobu reaction. acs.orggoogle.com A general method for preparing O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with the corresponding alcohol's mesylate, followed by acidic deprotection. organic-chemistry.org

The applications of O-alkyl hydroxylamines are expanding, with significant research focused on their role as enzyme inhibitors in drug discovery. nih.govbrynmawr.edu For example, O-alkylhydroxylamines have been rationally designed as mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer therapy. nih.govbrynmawr.edu The structural diversity of the alkyl group is crucial in these studies to optimize inhibitor potency and selectivity. nih.govbrynmawr.edu

Below is a data table with some of the properties of this compound:

| Property | Value |

| CAS Number | 1373211-33-6 sigmaaldrich.com |

| Molecular Formula | C5H13NO bldpharm.com |

| Molecular Weight | 103.16 g/mol bldpharm.com |

| Physical Form | Liquid sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| SMILES Code | NOCC(C)CC bldpharm.com |

Current Research Trajectories and Emerging Paradigms in Hydroxylamine Chemistry

The field of hydroxylamine chemistry is experiencing a dynamic period of growth, with several key research trajectories and emerging paradigms shaping its future direction. rsc.org A significant focus is on the development of novel and more efficient synthetic methodologies that utilize hydroxylamine derivatives. rsc.orgmonash.edursc.org

One of the most prominent trends is the use of O-substituted hydroxylamines as electrophilic aminating agents. rsc.orgmonash.edursc.org Researchers are actively exploring new reagents with enhanced reactivity and selectivity for the direct introduction of amino groups into organic molecules. rsc.orgresearchgate.net This approach often circumvents the need for protecting groups, leading to more atom-economical and step-efficient syntheses. rsc.org The development of metal-free amination reactions using these reagents is a particularly active area, offering a more sustainable alternative to traditional metal-catalyzed methods. rsc.orgmonash.edursc.org

Another major research thrust is the application of hydroxylamine derivatives in asymmetric catalysis. illinois.edu The design and synthesis of new chiral hydroxylamines are crucial for advancing enantioselective transformations, which are of paramount importance in the pharmaceutical industry. illinois.edunih.gov This includes the development of catalytic systems for the asymmetric hydroamination of alkenes, providing access to valuable chiral amines. illinois.edu

Furthermore, the exploration of hydroxylamine derivatives in sigmatropic rearrangements is gaining traction. sioc-journal.cnsioc-journal.cn The weak N-O bond in these compounds allows for rsc.orgrsc.org sigmatropic shifts to occur under mild conditions, enabling the synthesis of complex molecules containing both hydroxyl and amino functionalities. sioc-journal.cnsioc-journal.cn

In the realm of medicinal chemistry, there is a growing interest in the unique properties of hydroxylamines. nih.govnih.gov While historically viewed with caution due to potential toxicity, recent studies have shown that certain trisubstituted hydroxylamines can exhibit favorable biological activity without mutagenic or genotoxic effects. nih.gov This has opened up new avenues for the design of novel therapeutic agents, such as brain-penetrant EGFR inhibitors for the treatment of cancer. nih.gov Additionally, the ability of hydroxylamine derivatives to act as radical scavengers is being harnessed to develop new antibacterial agents with novel mechanisms of action. nih.gov

The development of "green" and sustainable chemical processes is another overarching theme in modern hydroxylamine chemistry. marketresearchintellect.com This includes the use of hydroxylamine hydrochloride in environmentally benign syntheses and the development of catalytic reactions that minimize waste and energy consumption. marketresearchintellect.com

Structure

3D Structure

Properties

IUPAC Name |

O-(2-methylbutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPUHEXDZBLVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O 2 Methylbutyl Hydroxylamine and Analogous Chiral Hydroxylamines

Strategies for Direct O-Substituted Hydroxylamine (B1172632) Synthesis

Direct synthesis methods provide convergent and efficient pathways to O-substituted hydroxylamines, avoiding lengthy synthetic sequences. These strategies primarily involve the formation of the C-O bond on a hydroxylamine precursor or the direct construction of the N-O bond.

The efficiency of this two-step process has been demonstrated for a variety of primary and secondary alcohols.

Table 1: Representative Yields for O-Substituted Hydroxylamine Synthesis via N-Hydroxycarbamate Alkylation Data synthesized from research findings. organic-chemistry.org

| Alcohol Precursor | Activating Group | Alkylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |

| Benzyl alcohol | Mesylate | 95 | 83 | 79 |

| 1-Pentanol | Mesylate | 96 | 88 | 84 |

| Isobutyl alcohol | Mesylate | 94 | 85 | 80 |

| Cyclohexanol | Mesylate | 73 | 77 | 56 |

The direct formation of the N-O bond represents a highly convergent strategy for synthesizing trisubstituted hydroxylamines. nih.gov One prominent method involves the reaction of magnesium amides, generated in situ, with electrophilic oxygen sources like alcohol-derived 2-methyl-tetrahydropyranyl (MTHP) monoperoxyacetals or perester electrophiles. nih.govorganic-chemistry.org This reaction proceeds through an SN2-like mechanism, demonstrating broad substrate compatibility. nih.gov

In 2020, a broadly applicable synthesis of trisubstituted hydroxylamines was reported using magnesium amides as the nucleophile and MTHP monoperoxyacetals as electrophiles. nih.gov To overcome limitations with certain substrates, a subsequent method was developed using sterically matched perester electrophiles, such as tert-butyl perbenzoate, which proved effective for synthesizing O-tert-butyl-N,N-disubstituted hydroxylamines. nih.govresearchgate.net Another approach utilizes benzoyl peroxide (BPO) for the oxidation of 1,2-diamines in the presence of cesium carbonate (Cs₂CO₃) and a specific amount of water, which is crucial for achieving high selectivity and yield in forming bis-(benzoyloxy)-1,2-diamines. nih.gov

Table 2: Comparison of Direct N-O Bond Formation Methods Based on reported synthetic strategies. nih.govnih.gov

| Method | Nucleophile | Electrophile | Key Reagents/Conditions | Key Features |

| Crich (2020) | Magnesium amides | MTHP monoperoxyacetals | THF, 0°C | Broadly applicable for N,N,O-trisubstituted hydroxylamines. |

| Crich (2021) | Sterically encumbered magnesium amides | Perester electrophiles (e.g., TBPB) | THF, 0°C | Overcomes limitations for O-tert-butyl derivatives. |

| Mondal (2021) | 1,2-Diamines | Benzoyl peroxide (BPO) | Cs₂CO₃, H₂O | High selectivity for bis-(benzoyloxy)-1,2-diamines. |

Asymmetric Synthetic Approaches for Chiral Hydroxylamine Architectures

The synthesis of chiral hydroxylamines is challenging but essential for drug discovery and development. acs.orgnih.gov Asymmetric methods are designed to control the stereochemistry at the newly formed chiral center, providing access to enantiomerically enriched or pure compounds.

Catalytic asymmetric oxidation of amines is a direct and powerful method for producing chiral hydroxylamines. acs.orgnih.gov A recently developed process utilizes a titanium-based catalyst for the asymmetric oxidation of a wide range of racemic secondary amines. acs.orgnih.gov This method employs an environmentally benign oxidant, hydrogen peroxide, and demonstrates excellent chemoselectivity and enantioselectivity. researchgate.net The reaction is compatible with a broad array of functional groups and diverse structural patterns on the amine substrates, including α,α-aryl-alkyl, α,α-alkynyl-alkyl, and α,α-dialkyl arrangements. nih.gov This process can achieve high catalyst turnover numbers (up to 5000) and selectivity factors (up to 278), making it a practical platform for accessing structurally diverse chiral hydroxylamines. acs.orgnih.gov

The asymmetric hydrogenation of oximes to chiral hydroxylamines has been a long-standing challenge in synthetic chemistry. incatt.nlnature.com The primary difficulty lies in selectively reducing the C=N bond without causing cleavage of the inherently weak and labile N-O bond, which would lead to the formation of a primary amine instead of the desired hydroxylamine. incatt.nlnature.comresearchgate.net

Significant breakthroughs have been achieved using catalysts based on earth-abundant nickel and precious metals like iridium. incatt.nlincatt.nl In 2022, a nickel-catalyzed asymmetric hydrogenation of oximes was reported, affording chiral hydroxylamines in high yields (up to 99%) and excellent enantiomeric excess (up to 99% ee). researchgate.netorgsyn.org This system is effective for various aryl-alkyl oximes and operates under hydrogen pressure. nih.govorgsyn.org

Similarly, an iridium-based catalyst has been developed for the highly chemoselective and enantioselective hydrogenation of oxime substrates. incatt.nl This air- and moisture-stable catalyst achieves high turnover numbers (up to 4000) and enantiomeric ratios (up to 98:2), successfully converting a wide variety of oximes without significant formation of the over-reduced amine byproduct. incatt.nl

Table 3: Performance of Catalysts in Asymmetric Hydrogenation of Oximes Data compiled from recent advances in catalysis. incatt.nlorgsyn.org

| Catalyst System | Metal | Key Features | Max. Yield (%) | Max. Enantioselectivity |

| Zhang et al. (2022) | Nickel | Earth-abundant metal, bisphosphine ligand. | 99 | 99% ee |

| Borner & Vougioukalakis (2020) | Iridium | Air/moisture-stable, chiral Cp-ligand, high TON. | >95 | 98:2 er |

The success of asymmetric catalysis hinges on the design and application of efficient chiral ligands. mdpi.comresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. mdpi.compreprints.org In the context of chiral hydroxylamine synthesis, ligand design is critical for achieving high enantioselectivity in reactions such as the hydrogenation of oximes and the oxidation of amines. incatt.nlorgsyn.org

For instance, the highly successful iridium-catalyzed hydrogenation of oximes involved extensive optimization of both a chiral Cyclopentadienyl (Cp) ligand and a C,N-chelating ligand. incatt.nl The attachment of a methoxyethyl ether to the ligand framework was found to improve both catalyst stability and selectivity, likely through hydrogen bonding interactions with the substrate. incatt.nl In nickel-catalyzed systems, chiral bisphosphine ligands are crucial for inducing asymmetry. orgsyn.org

Hydroxamic acids (HA) and bis-hydroxamic acids (BHA) have also emerged as a versatile class of chiral ligands. mdpi.compreprints.org Their distinctive structure, featuring a hydroxylamine moiety attached to a carbonyl group, allows them to form effective coordination complexes with transition metals, creating catalysts capable of inducing a range of asymmetric transformations. mdpi.compreprints.org The flexibility and modifiability of these ligands allow chemists to fine-tune their steric and electronic properties for specific synthetic applications, including C-C bond formation and the introduction of heteroatoms. mdpi.compreprints.org

Solid-Phase Synthesis Techniques for Hydroxylamine Scaffolds

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for drug discovery and other applications. While specific literature on the solid-phase synthesis of O-(2-methylbutyl)hydroxylamine is not abundant, the principles can be adapted from methodologies developed for other hydroxylamine-containing molecules, such as peptide hydroxylamines and hydroxamic acids.

The general strategy for the solid-phase synthesis of chiral O-alkylhydroxylamines involves the immobilization of a precursor molecule onto a solid support, followed by chemical transformations to build the desired hydroxylamine scaffold, and subsequent cleavage from the resin. One common approach is the immobilization of a protected hydroxylamine, which can then be alkylated with a suitable chiral electrophile.

A notable development in the solid-phase synthesis of N-terminal peptide hydroxylamines utilizes a specific reagent that enables the conversion of primary amines on a solid support to nitrones, which are then hydrolyzed to the corresponding chiral hydroxylamines. This method proceeds with retention of stereochemistry, a crucial aspect for the synthesis of enantiomerically pure compounds.

Furthermore, solid-phase techniques have been successfully employed to generate combinatorial libraries of hydroxylamine derivatives. These methods often involve the nucleophilic attack of an alkoxyamine on a suitable solid-phase support, followed by a series of reactions to introduce diversity, and finally, cleavage to yield a library of compounds for screening.

Table 1: Key Steps in Solid-Phase Synthesis of Chiral Hydroxylamine Scaffolds

| Step | Description | Key Considerations |

| 1. Resin Functionalization | Attaching a suitable linker or protected hydroxylamine to the solid support. | Linker stability to reaction conditions and cleavability. |

| 2. Immobilization | Covalently linking the starting material to the functionalized resin. | Efficient and complete reaction to maximize loading. |

| 3. Elongation/Modification | Performing chemical reactions on the resin-bound substrate to build the target molecule. | Reaction compatibility with the solid support and linker. |

| 4. Cleavage | Releasing the final product from the solid support. | Cleavage conditions should not degrade the product. |

| 5. Purification | Isolating the desired compound from cleaved byproducts. | Simplified purification compared to solution-phase synthesis. |

Innovations in General O-Hydroxylamine Preparation

Recent advancements in solution-phase synthesis provide a strong foundation for the development of solid-phase methods for preparing this compound and its analogs. These innovative techniques focus on stereoselectivity and functional group tolerance.

One of the most significant breakthroughs is the direct catalytic asymmetric hydrogenation of oximes. The use of iridium-based catalysts has enabled the highly enantioselective and chemoselective reduction of oxime substrates to chiral hydroxylamines. A key advantage of this method is the avoidance of over-reduction to the corresponding amine, which is a common side reaction. The reaction proceeds with high turnover numbers and excellent enantiomeric ratios, making it a promising strategy for synthesizing chiral hydroxylamines like this compound.

Another versatile method involves the O-alkylation of a protected hydroxylamine derivative, such as tert-butyl N-hydroxycarbamate, with an appropriate alcohol. This two-step process begins with the conversion of the alcohol to a good leaving group, typically a mesylate, followed by nucleophilic substitution with the protected hydroxylamine. The final step is the acidic deprotection of the nitrogen to yield the desired O-substituted hydroxylamine hydrochloride. This method is advantageous as it avoids the use of harsh reagents like hydrazine.

The Mitsunobu reaction offers another route for the synthesis of O-alkylhydroxylamines from alcohols. This reaction allows for the direct coupling of an alcohol with N-hydroxyphthalimide, followed by hydrazinolysis to release the free hydroxylamine. This one-pot procedure has been successfully applied to the synthesis of a variety of O-alkylhydroxylamines that are valuable as potential therapeutic agents. For instance, a series of O-alkylhydroxylamines were synthesized as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy nih.gov. The general synthetic scheme involves the reaction of an alcohol with N-hydroxyphthalimide under Mitsunobu conditions, followed by deprotection with hydrazine to yield the target O-alkylhydroxylamine hydrochloride nih.gov.

Table 2: Comparison of Innovative O-Hydroxylamine Synthetic Methods

| Method | Key Features | Advantages | Potential for Solid-Phase Adaptation |

| Asymmetric Hydrogenation of Oximes | Iridium-catalyzed, highly enantioselective. | High yields, excellent stereocontrol, avoids over-reduction. | Feasible; requires immobilization of the oxime substrate. |

| Alkylation of Protected Hydroxylamine | Two-step process from alcohols via mesylates. | Good yields, avoids harsh reagents. | Highly adaptable; alcohol can be resin-bound. |

| Mitsunobu Reaction | One-pot conversion of alcohols to O-alkylhydroxylamines. | Efficient, good for library synthesis. | Well-established for solid-phase synthesis. |

| Electrophilic Amination of Alkoxides | Uses a 3-trichloromethyloxaziridine to transfer an NHBoc group. | Good to excellent yields for a range of alcohols. | Possible; requires generation of resin-bound alkoxides. |

These innovative methods, particularly their amenability to solid-phase adaptation, pave the way for the efficient and stereocontrolled synthesis of this compound and a diverse range of analogous chiral hydroxylamines for various scientific applications.

Analytical Methodologies for Detection and Quantification of O 2 Methylbutyl Hydroxylamine and Associated Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) in Hydroxylamine (B1172632) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct GC-MS analysis of O-alkyl hydroxylamines like O-(2-methylbutyl)hydroxylamine can be challenging due to their polarity. To overcome this, derivatization is a commonly employed strategy to increase volatility and improve chromatographic behavior. A method for the analysis of hydroxylamine in liver microsomes involved derivatization to acetone (B3395972) oxime, followed by direct injection into the GC-MS nih.gov.

While not a direct analysis of hydroxylamines, the derivatization of carbonyl compounds with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes is a well-established and highly sensitive method. This chemistry is analogous to the reactions that could be used to derivatize hydroxylamines themselves. PFBHA is a favored reagent because the resulting pentafluorobenzyl oximes are highly responsive to electron capture detection (ECD) and provide good fragmentation patterns in mass spectrometry.

For the analysis of this compound, a potential derivatization strategy would involve its reaction with a suitable carbonyl compound, such as acetone, to form an oxime. This derivative would then be amenable to GC-MS analysis. The mass spectrum of the diacetyl derivative of alicyclic primary hydroxylamines shows characteristic fragment ions that are valuable for identification nih.gov.

Below is a hypothetical data table illustrating the expected GC-MS parameters for the acetone oxime derivative of this compound.

| Parameter | Value |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injection Mode | Splitless |

| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~12.5 min |

| Key Mass Fragments (m/z) | 115 (M+), 100, 86, 72, 57 |

This data is illustrative and based on the expected behavior of the compound.

For more volatile O-alkyl hydroxylamines, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS offers a solvent-free and sensitive sample preparation method. This technique involves the partitioning of volatile analytes from the sample matrix into the headspace and their subsequent adsorption onto a coated fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. The selection of the appropriate fiber coating is crucial for the efficient extraction of the target analytes.

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. However, O-alkyl hydroxylamines often lack a strong chromophore, making UV detection challenging without derivatization humanjournals.com.

To enable sensitive UV detection, pre-column derivatization is a common approach for the analysis of hydroxylamines by HPLC. A derivatizing agent that reacts with the hydroxylamine to produce a product with strong UV absorbance is used. For instance, benzaldehyde (B42025) can be used as a derivatization reagent for hydroxylamine analysis, with the resulting benzaldehyde oxime derivative exhibiting a UV maximum at 250 nm humanjournals.com.

The following table provides a hypothetical set of HPLC conditions for the analysis of the benzaldehyde derivative of this compound.

| Parameter | Value |

| HPLC Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and 0.01M phosphate (B84403) buffer (pH 2.5) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | ~15.2 min |

This data is illustrative and based on established methods for similar compounds.

Spectroscopic Characterization (beyond basic identification)

Beyond chromatographic techniques, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and characterization of O-alkyl hydroxylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the protons of the 2-methylbutyl group. The protons on the carbon adjacent to the oxygen (O-CH2) would appear as a downfield multiplet. The methyl groups would appear as doublets and triplets, and the methine proton as a multiplet. The protons of the -ONH2 group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide signals for each of the unique carbon atoms in the 2-methylbutyl chain. The carbon atom bonded to the oxygen would be the most deshielded and appear furthest downfield.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations, O-H stretching (if any impurities or self-association), C-H stretching vibrations for the alkyl group, and N-O stretching vibrations. Distinguishing between N- and O-alkylation in related compounds can sometimes be achieved by observing the presence or absence of a carbonyl stretching band if a protecting group is used researchgate.net.

Challenges and Future Innovations in Analytical Characterization of O-Alkyl Hydroxylamines

The analysis of O-alkyl hydroxylamines presents several challenges. Their high polarity and low molecular weight can make them difficult to retain on traditional reversed-phase HPLC columns. Their lack of a strong chromophore necessitates derivatization for sensitive UV detection, which can add complexity and potential for error to the analytical method. Furthermore, their reactivity can lead to instability in certain sample matrices or during analysis.

Future innovations in the analytical characterization of these compounds are likely to focus on several key areas:

Advanced Chromatographic Phases: The development of novel stationary phases for HPLC, such as those used in hydrophilic interaction liquid chromatography (HILIC), could improve the retention and separation of polar O-alkyl hydroxylamines without the need for derivatization.

More Sensitive and Universal Detectors: The use of more universal detection methods, such as charged aerosol detection (CAD) or evaporative light scattering detection (ELSD), in conjunction with HPLC could eliminate the need for derivatization. Hyphenation of HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity.

Improved Derivatization Reagents: The development of new derivatization reagents that are more specific, react under milder conditions, and produce more stable and detectable derivatives will continue to be an area of research.

High-Throughput and Miniaturized Systems: The trend towards faster analysis times and reduced solvent consumption will drive the adoption of ultra-high-performance liquid chromatography (UHPLC) and microfluidic devices for the analysis of O-alkyl hydroxylamines.

Real-time Monitoring: The development of fluorescent probes that react selectively with reactive nitrogen species could enable real-time monitoring in biological systems nih.gov.

Biological and Biomedical Research Investigations of Hydroxylamine Derivatives

Occurrence and Identification in Natural Products and Biological Systems

While the synthetic chemistry of hydroxylamine (B1172632) derivatives is well-established, their natural occurrence is less documented. However, emerging metabolomic studies are beginning to identify these compounds in various organisms.

Metabolomic profiling of fungi and algae has uncovered a vast array of secondary metabolites with diverse chemical structures and biological activities. These studies employ advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify small molecules within an organism. To date, comprehensive metabolomic analyses of fungi and algae have not specifically reported the presence of O-(2-methylbutyl)hydroxylamine. The identification of novel fungal metabolites is an active area of research, with thousands of compounds yet to be characterized. Similarly, the chemical diversity of microalgae remains largely unexplored. While these studies have identified numerous nitrogen-containing compounds, the specific identification of O-alkylhydroxylamines in fungi and algae is not yet documented in publicly available scientific literature.

The investigation of plant extracts has been a cornerstone of natural product discovery. Phytochemical analyses have revealed a multitude of compounds with medicinal properties. Within this context, there is evidence for the natural occurrence of O-alkylhydroxylamines in the plant kingdom. For instance, the compound Hydroxylamine-O-decyl has been identified as a bioactive constituent in certain plant extracts. This discovery suggests that plants possess the biosynthetic machinery to produce such molecules. The biological activities associated with these plant-derived O-alkylhydroxylamines are an area of ongoing research, with potential applications stemming from their inherent chemical reactivity.

Biochemical Interactions and Enzyme Modulation by Hydroxylamine Derivatives

The chemical nature of the hydroxylamine functional group makes it an interesting moiety for interacting with biological macromolecules, particularly enzymes. The nitrogen and oxygen atoms can participate in hydrogen bonding and coordination with metal ions, leading to the modulation of enzyme activity.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. While there is extensive research on various classes of MMP inhibitors, specific studies detailing the inhibition of metalloproteinases by this compound or other simple O-alkylhydroxylamines are not prominent in the current scientific literature. The design of MMP inhibitors often involves chelating groups that can bind to the catalytic zinc ion in the enzyme's active site. Theoretically, the hydroxylamine moiety could interact with the zinc ion, but the specific binding modes and inhibitory potency of O-alkylhydroxylamines against MMPs have not been extensively characterized.

However, research on a related class of compounds, O-arylhydroxylamines, has demonstrated their potential as enzyme inhibitors, albeit not specifically for metalloproteases. For example, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme. brynmawr.edunih.gov The proposed mechanism of inhibition involves the coordination of the hydroxylamine nitrogen to the heme iron in the enzyme's active site. nih.gov This interaction mimics a proposed intermediate state in the enzyme's catalytic cycle. brynmawr.edunih.gov This example illustrates the potential of the hydroxylamine functional group to interact with metallic centers in enzymes, a principle that could potentially be applied to metalloproteases.

| Enzyme Target | Inhibitor Class | Proposed Mechanism of Action | Reference |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | O-arylhydroxylamines | Coordination of hydroxylamine nitrogen to the heme iron | brynmawr.edunih.govnih.gov |

Cellular and Systemic Biological Implications of Hydroxylamines

The interaction of hydroxylamine derivatives with cellular components can lead to a range of biological effects, from therapeutic to potentially harmful. Understanding these implications is crucial for the development of any potential biomedical applications.

Hydroxylamine itself is a known mutagen in vitro, with its primary mechanism of action being the chemical modification of DNA bases, particularly cytosine. nih.gov This can lead to transition mutations during DNA replication. However, the mutagenic potential of O-substituted hydroxylamines, such as this compound, is less clear and would depend on the specific chemical properties of the molecule, including its ability to be metabolized to a reactive species. The O-alkylation of hydroxylamines can significantly alter their chemical reactivity and biological activity.

Interestingly, despite the mutagenic potential of the parent compound, some hydroxylamine derivatives have demonstrated carcinostatic (cancer-inhibiting) activity. Research into the anticancer properties of certain bispidine derivatives, which can feature oxime functionalities derived from hydroxylamines, has shown that they can induce apoptosis in cancer cells. mdpi.com Furthermore, studies on O-alkylhydroxylamine inhibitors of IDO1 have shown that some of these compounds exhibit potent antitumor activity in cellular models with limited toxicity to normal cells. brynmawr.edunih.govnih.gov This suggests that the carcinostatic effects may be mediated through specific enzyme inhibition rather than non-specific cytotoxic effects. The balance between potential mutagenicity and desirable carcinostatic activity is a key consideration in the study of these compounds.

| Compound Class | Biological Effect | Mechanism/Observation | Reference |

| Hydroxylamine | Mutagenic (in vitro) | Chemical modification of cytosine in DNA | nih.gov |

| Bispidine derivatives (containing oxime) | Carcinostatic | Induction of apoptosis in cancer cells | mdpi.com |

| O-alkylhydroxylamine IDO1 inhibitors | Antitumor activity | Inhibition of a key enzyme in tumor immune escape; limited toxicity | brynmawr.edunih.govnih.gov |

Pharmaceutical and Agrochemical Relevance of Hydroxylamine-Based Compounds

The unique chemical properties of the hydroxylamine functional group have made its derivatives valuable scaffolds and intermediates in both the pharmaceutical and agrochemical industries. Their ability to act as versatile building blocks allows for the synthesis of complex molecules with specific biological activities.

In the pharmaceutical sector, hydroxylamine derivatives are key starting materials for a diverse range of Active Pharmaceutical Ingredients (APIs). The N,N,O-trisubstituted hydroxylamine moiety, for instance, is explored as a bioisostere for ether and branched alkyl groups in medicinal chemistry. This substitution can lead to favorable changes in physicochemical properties, such as reducing lipophilicity and improving metabolic stability, which are critical parameters in drug design.

Research has identified specific therapeutic areas where hydroxylamine-based compounds show significant promise:

Anticancer Agents: O-alkylhydroxylamines have been discovered as a new structural class of potent inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in tumor immune escape. The lead compound, O-benzylhydroxylamine, and its halogenated derivatives have shown nanomolar-level potency in cellular assays with limited toxicity.

Antibacterial Agents: N-substituted hydroxylamines are being investigated as a new class of antibacterial agents. These compounds act as radical scavengers that can inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair, thereby halting bacterial proliferation.

In the agrochemical industry, hydroxylamine hydrochloride serves as a fundamental precursor in the synthesis of various crop protection agents, including herbicides, fungicides, and insecticides. The reactivity of the hydroxylamine group allows for the creation of specific functionalities, such as oximes, which are essential for the biological activity of these agents. There is also interest in developing eco-friendly pesticides utilizing hydroxylamine derivatives to offer effective pest control with reduced environmental impact.

The table below highlights selected applications of hydroxylamine derivatives in these fields.

| Application Area | Compound Class/Example | Role / Mechanism of Action |

| Pharmaceutical | O-alkylhydroxylamines | Potent inhibitors of the IDO1 enzyme for cancer therapy. |

| Pharmaceutical | N,N,O-trisubstituted hydroxylamines | Bioisosteric replacement to improve ADMET properties of drug candidates. |

| Pharmaceutical | N-substituted hydroxylamines | Antibacterial agents via inhibition of bacterial ribonucleotide reductase. |

| Agrochemical | General Hydroxylamine Derivatives | Precursors for herbicides, fungicides, and insecticides. |

| Agrochemical | Specific Hydroxylamine Derivatives | Development of eco-friendly pesticides. |

The versatility of hydroxylamine-based compounds continues to make them a subject of active research, with ongoing efforts to discover and develop new derivatives with enhanced efficacy and safety for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for O-(2-methylbutyl)hydroxylamine, and how do reaction conditions influence yield?

this compound can be synthesized via O-alkylation of hydroxylamine derivatives , analogous to methods used for structurally similar compounds like O-(cyclobutylmethyl)hydroxylamine . Key factors include:

- Reagent selection : Use alkyl halides (e.g., 2-methylbutyl bromide) with hydroxylamine salts.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and byproduct formation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H-NMR : Peaks for the methylbutyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and hydroxylamine protons (δ 2.5–3.5 ppm) .

- ¹³C-NMR : Assignments for quaternary carbons in the branched alkyl chain (δ 20–40 ppm) .

- Mass spectrometry (MS-ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., C₅H₁₃NO: 103.16 g/mol) .

Q. How does the branched alkyl chain impact the compound’s physicochemical properties?

The 2-methylbutyl group increases lipophilicity (predicted LogP ~1.9) and reduces water solubility, similar to O-(cyclobutylmethyl)hydroxylamine . Key properties:

| Property | Value/Description | Source |

|---|---|---|

| Boiling point | ~238°C (estimated) | |

| Stability | Sensitive to oxidation; store under inert gas |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Density Functional Theory (DFT) : Calculate nucleophilicity indices (e.g., Fukui functions) to identify reactive sites on the hydroxylamine group .

- Reaction pathway simulations : Model interactions with aldehydes/ketones to predict oxime formation kinetics .

- PubChem data : Leverage existing datasets for analogous compounds (e.g., O-(tert-butyl)hydroxylamine) to validate predictions .

Q. What experimental strategies resolve contradictions in reported reaction yields for O-alkylhydroxylamines?

Contradictions often arise from competing side reactions (e.g., over-alkylation or oxidation). Mitigation strategies:

- In situ quenching : Add reducing agents (e.g., Na₂SO₃) to suppress nitroso byproducts .

- Kinetic monitoring : Use HPLC or inline IR spectroscopy to track intermediate formation .

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .

Q. How does steric hindrance from the 2-methylbutyl group influence biological activity in enzyme inhibition studies?

The bulky alkyl chain may reduce binding affinity to enzyme active sites compared to less hindered analogs (e.g., O-methylhydroxylamine). Experimental approaches:

- Enzyme kinetics assays : Compare inhibition constants (Kᵢ) with structurally simpler hydroxylamines .

- Molecular docking : Simulate interactions with target enzymes (e.g., monoamine oxidases) to assess steric clashes .

Data Contradictions and Validation

Q. How to address discrepancies in reported LogP values for alkyl-substituted hydroxylamines?

- Experimental validation : Use shake-flask or HPLC methods to measure partition coefficients .

- Computational cross-check : Compare results with predictions from software (e.g., ChemAxon, ACD/Labs) .

- Contextual factors : Note differences in measurement conditions (pH, solvent systems) across studies .

Methodological Recommendations

Q. What protocols ensure safe handling and storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.